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Fmoc-2,6-Difluoro-L-Phenylalanine

Cat. No.: B1579596
M. Wt: 423.41
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Description

Significance of Fluorinated Amino Acids in Modulating Biomolecular Properties

The strategic replacement of hydrogen atoms with fluorine in amino acids has profound effects on the resulting peptides and proteins. nih.gov Fluorine, being the most electronegative element, imparts unique stereoelectronic properties to the amino acid side chain. nih.gov This modification can lead to enhanced thermal and metabolic stability, increased hydrophobicity, and altered binding affinities and specificities. nih.govnih.gov The introduction of fluorine can also influence the conformational preferences of the peptide backbone, leading to more stable secondary structures such as alpha-helices or beta-sheets. nih.gov These modifications are highly sought after in the design of therapeutic peptides and proteins with improved pharmacokinetic profiles and biological activities. nih.gov

Role of Fmoc Protection in Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the protection of the alpha-amino group of amino acids is a critical aspect of this methodology. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in SPPS due to its base-lability. This means it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent, without affecting the acid-labile protecting groups often used for amino acid side chains. This orthogonality allows for the selective deprotection and sequential addition of amino acids to the growing peptide chain. The Fmoc group's stability under the acidic conditions used for cleavage of the final peptide from the solid support further underscores its utility in this synthetic strategy.

Overview of Fmoc-2,6-Difluoro-L-Phenylalanine as a Non-Canonical Amino Acid Building Block

This compound is a derivative of the natural amino acid L-phenylalanine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms at the 2 and 6 positions. It is supplied as a white crystalline powder for use in peptide synthesis. chemicalbook.com The presence of the two fluorine atoms significantly alters the electronic and steric properties of the aromatic side chain. The Fmoc group attached to the alpha-amino group allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols. guidechem.com This makes it a readily accessible tool for researchers seeking to introduce fluorinated phenylalanine analogues into their peptides of interest to modulate their biological and physical properties.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number1235005-44-3 achemblock.comchemicalbook.comadvancedchemtech.com
Molecular FormulaC24H19F2NO4 achemblock.comadvancedchemtech.com
Molecular Weight423.42 g/mol achemblock.com
AppearanceWhite to off-white powder chemicalbook.com
Purity≥95% achemblock.com
Storage TemperatureRoom Temperature achemblock.com

Synthesis of this compound

The synthesis of this compound has been reported through a multi-step process. A common strategy involves the use of a chiral auxiliary to guide the stereoselective alkylation of a glycine (B1666218) enolate with 2,6-difluorobenzyl bromide. Following the alkylation, the chiral auxiliary is cleaved, and the resulting free amine of the 2,6-difluoro-L-phenylalanine is then protected with the Fmoc group using Fmoc-chloride or Fmoc-succinimide. This synthetic route provides access to the enantiomerically pure L-isomer, which is essential for its use in the synthesis of biologically active peptides. nih.gov

Properties

Molecular Weight

423.41

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc 2,6 Difluoro L Phenylalanine and Its Precursors

Stereoselective Synthesis of 2,6-Difluoro-L-Phenylalanine Scaffolds

The creation of the 2,6-difluoro-L-phenylalanine scaffold with the correct stereochemistry is a critical step in the synthesis of the final Fmoc-protected product. Several methods have been developed to achieve this with high enantioselectivity.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. The Schöllkopf and William's auxiliaries are notable examples used in the synthesis of fluorinated phenylalanine derivatives.

The Schöllkopf reagent , a chiral bis-lactim ether derived from valine and glycine (B1666218), is a well-established tool for the asymmetric synthesis of α-amino acids. beilstein-journals.org In the context of 2,6-difluoro-L-phenylalanine, the synthesis involves the alkylation of the Schöllkopf reagent with 2,6-difluorobenzyl bromide. beilstein-journals.org Subsequent hydrolysis of the resulting intermediate yields the desired L-amino acid ester, which can then be further processed. beilstein-journals.org

Another effective method involves the use of a chiral auxiliary for the one-pot double alkylation with benzyl (B1604629) iodides to produce cis-dialkyl derivatives. nih.gov The auxiliary is then removed, and the resulting product is treated with Fmoc-OSu to yield the N-protected 2,6-difluorophenylalanine derivative in high yields. nih.gov

Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds with high selectivity.

Copper-mediated reactions have been explored for the fluorination of aryl bromides, where a pyridyl directing group is essential for a successful catalytic outcome. rsc.org This approach involves a Cu(I)/Cu(III) catalytic cycle. rsc.org Additionally, copper-catalyzed three-component aminofluorination of alkenes provides a direct route to β-fluoroalkylamines. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used. For instance, a Negishi cross-coupling of an aryl halide with a zinc homoenolate of a protected iodoalanine using a Pd(0) catalyst provides a versatile route to fluorinated phenylalanine derivatives with high enantioselectivity. beilstein-journals.org Palladium catalysis has also been employed for the direct C-H halogenation of phenylalanine derivatives, directed by a primary amine. nih.gov

Asymmetric Phase Transfer Catalysis in Phenylalanine Derivative Synthesis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful strategy for the enantioselective synthesis of α-amino acids. nih.gov This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt as the catalyst to mediate the reaction between an aqueous phase and an organic phase. uni-giessen.deunimi.it In the synthesis of phenylalanine derivatives, a glycine-derived imine is alkylated with a benzyl halide in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the imine, which then directs the stereoselective alkylation. This method offers operational simplicity and the use of mild reaction conditions. nih.govuni-giessen.de

Biocatalytic Transformations and Enantioselective Routes

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral molecules. nih.gov Engineered biocatalysts, such as D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases, have been developed for the asymmetric synthesis of D-phenylalanines. nih.govresearchgate.net For the synthesis of L-isomers, enantioselective routes often employ enzymatic kinetic resolution or asymmetric transformations. For example, a biocatalytic approach could involve the reductive amination of the corresponding α-keto acid, 2,6-difluorophenylpyruvic acid, using an engineered aminotransferase. nih.gov

Another enantioselective route is the Strecker-type reaction. This involves the condensation of an aldehyde with an amine to form an imine, which is then reacted with a cyanide source to produce an α-aminonitrile. chemistryviews.org The use of a chiral amine, such as (R)-phenethylamine, can induce diastereoselectivity in the aminonitrile formation. chemistryviews.org Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired L-amino acid. chemistryviews.org

Strategies for Fmoc-Protection and Purification of 2,6-Difluoro-L-Phenylalanine

Once the 2,6-difluoro-L-phenylalanine scaffold is synthesized, the amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis.

The most common method for Fmoc protection is the reaction of the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. nih.govbeilstein-journals.org For instance, after the removal of a chiral auxiliary, the resulting amino acid can be directly treated with Fmoc-OSu to yield the N-protected product quantitatively. nih.govbeilstein-journals.org

Purification of the final Fmoc-2,6-difluoro-L-phenylalanine is typically achieved through recrystallization. ajpamc.com Common solvents for recrystallization of Fmoc-amino acids include toluene (B28343) and isopropyl alcohol. ajpamc.com The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization of the purified compound. ajpamc.com

Radiochemical Synthesis of Fluorinated Phenylalanine Analogs for Molecular Probes

Fluorinated phenylalanine analogs, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are valuable molecular probes for positron emission tomography (PET). rsc.orgnih.gov

The radiochemical synthesis of 2-[¹⁸F]fluoro-L-phenylalanine has been achieved through a three-step nucleophilic synthesis starting from [¹⁸F]fluoride. rsc.org This process involves the ¹⁸F-fluorination of a precursor by isotopic exchange, followed by the removal of an activating group and subsequent hydrolysis of protecting groups. rsc.org Both conventional and microwave heating have been utilized for these reactions, with conventional heating sometimes providing higher radiochemical yields. rsc.org

Another approach is the direct radiofluorination of L-phenylalanine using electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). beilstein-journals.org While this method can produce a mixture of isomers, [¹⁸F]AcOF has shown higher regioselectivity. beilstein-journals.org Copper-mediated radiofluorination of aryl boronic esters has also been developed as a method for introducing nucleophilic [¹⁸F]fluoride into non-activated aromatic rings. researchgate.net

Incorporation of Fmoc 2,6 Difluoro L Phenylalanine into Peptide and Protein Systems

Strategies for Peptide Synthesis Utilizing Fmoc-2,6-Difluoro-L-Phenylalanine

The synthesis of peptides containing this compound can be achieved through both solid-phase and solution-phase methodologies. Each approach presents distinct advantages and challenges, particularly concerning the handling of the fluorinated amino acid.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the incorporation of this compound into this workflow has been a subject of considerable research. nih.govresearchgate.netresearchgate.net The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, where the peptide is assembled on a solid support. researchgate.net

Key steps in the SPPS process involving this compound include:

Resin Selection: The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is often used, while a 2-chlorotrityl or Wang resin is suitable for a C-terminal carboxylic acid. uci.edu

Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu Optimized protocols sometimes utilize alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) to minimize side reactions such as diketopiperazine formation, particularly with sterically hindered amino acids. nih.gov

Coupling: The coupling of the incoming this compound to the deprotected N-terminus of the resin-bound peptide is a critical step. Standard coupling reagents such as aminium-derived compounds are effective. luxembourg-bio.com The efficiency of this step can be monitored by quantifying the release of the Fmoc group after deprotection. luxembourg-bio.com

Cleavage and Purification: Once the peptide sequence is complete, it is cleaved from the solid support and the side-chain protecting groups are removed, often using a cocktail containing trifluoroacetic acid (TFA). nih.govresearchgate.net The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). luxembourg-bio.com

Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS)

Parameter Description Common Reagents/Conditions
Resin Solid support for peptide assembly. Rink Amide, 2-Chlorotrityl, Wang uci.edu
Fmoc Deprotection Removal of the N-terminal protecting group. 20% Piperidine in DMF uci.edu
Coupling Reagent Activates the carboxylic acid of the incoming amino acid. HCTU, HATU, DIC/HOBt
Cleavage Release of the peptide from the resin. Trifluoroacetic acid (TFA)-based cocktails researchgate.net
Purification Isolation of the desired peptide. Reversed-Phase HPLC luxembourg-bio.com

While SPPS is dominant, solution-phase peptide synthesis offers an alternative for the production of peptides containing this compound, particularly for shorter sequences or large-scale synthesis. mdpi.com In this approach, the peptide is synthesized in solution, with purification after each coupling step. A common strategy involves coupling a C-terminally protected phenylalanine with this compound. mdpi.com Subsequent deprotection of the C-terminus allows for the isolation of the dipeptide. mdpi.com This method avoids the use of a solid support and can be more readily scaled up.

The amenability of this compound to SPPS protocols makes it a valuable building block for the creation of peptide libraries. nih.gov Combinatorial synthesis allows for the generation of large collections of peptides with systematic variations, which can be screened for desired biological activities. The incorporation of this fluorinated amino acid can introduce unique structural and electronic properties into the library, potentially leading to the discovery of novel peptide-based therapeutics or research tools. nih.govnih.gov

Advanced Approaches for Site-Specific Incorporation into Proteins

Beyond synthetic peptides, the site-specific incorporation of 2,6-difluoro-L-phenylalanine into larger proteins is a powerful tool for studying protein structure and function. This is achieved through sophisticated biological and chemical techniques that expand the genetic code or assemble protein fragments.

Genetic code expansion enables the ribosomal incorporation of non-canonical amino acids (ncAAs) like 2,6-difluoro-L-phenylalanine into proteins in living cells. nih.govnih.govnih.gov This powerful technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's translational machinery. nih.govresearchgate.net

The process involves:

An Orthogonal Aminoacyl-tRNA Synthetase: This enzyme is evolved to specifically recognize and charge 2,6-difluoro-L-phenylalanine onto its cognate tRNA. researchgate.net

An Orthogonal tRNA: This tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) and deliver the attached 2,6-difluoro-L-phenylalanine to the ribosome during protein synthesis. nih.govnih.gov

This methodology allows for the production of proteins with 2,6-difluoro-L-phenylalanine at a specific site, providing a powerful tool for investigating protein structure, function, and dynamics using techniques like ¹⁹F NMR spectroscopy. nih.govnih.govnih.gov Studies have demonstrated the successful incorporation of various fluorinated phenylalanines into proteins in both E. coli and mammalian cells with high fidelity. nih.govnih.govnih.gov

Table 2: Components of Genetic Code Expansion for 2,6-Difluoro-L-Phenylalanine Incorporation

Component Function Key Feature
Orthogonal Aminoacyl-tRNA Synthetase Specifically recognizes and activates 2,6-difluoro-L-phenylalanine. Evolved to be specific for the non-canonical amino acid. researchgate.net
Orthogonal tRNA Carries 2,6-difluoro-L-phenylalanine to the ribosome. Recognizes a nonsense codon (e.g., UAG). nih.gov
Host Organism Provides the cellular machinery for protein synthesis. E. coli, mammalian cells. nih.govnih.gov

Semi-synthetic and chemoenzymatic approaches offer alternative routes to proteins containing 2,6-difluoro-L-phenylalanine. These methods combine chemical peptide synthesis with the ligation of peptide fragments, which can be of either synthetic or recombinant origin.

Native Chemical Ligation (NCL): This powerful technique allows for the joining of two unprotected peptide fragments. nih.govresearchgate.net One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine. The ligation reaction forms a native peptide bond at the ligation site. nih.gov By synthesizing a peptide fragment containing this compound, it can be ligated to a recombinantly expressed protein or another synthetic peptide to generate a larger, modified protein. nih.govresearchgate.net

Chemoenzymatic Ligation: This approach utilizes enzymes, such as sortases or butelase 1, to catalyze the formation of a peptide bond between two peptide fragments. One fragment typically contains a specific recognition motif for the enzyme, while the other has a nucleophilic group. This method offers high specificity and mild reaction conditions for the assembly of modified proteins.

These assembly strategies provide a versatile platform for creating complex proteins with site-specifically incorporated 2,6-difluoro-L-phenylalanine, enabling detailed investigations into protein biology.

Structural and Conformational Impact of 2,6 Difluoro L Phenylalanine Residues in Peptides and Proteins

Modulation of Peptide Conformation and Secondary Structure (e.g., β-turn Induction)

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can significantly alter the conformational preferences of the amino acid residue, thereby influencing the secondary structure of the peptide backbone. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring imposes steric constraints that can favor specific dihedral angles, leading to the stabilization of well-defined secondary structures.

For instance, research has shown that the presence of 2,6-difluorophenylalanine can promote the formation of β-turns, which are crucial for the folding and function of many peptides and proteins. This is attributed to the restricted rotation around the Cα-Cβ bond of the amino acid side chain, which pre-organizes the peptide backbone into a turn-like conformation.

Influence on Protein Folding and Stability

Studies on model proteins have demonstrated that the substitution of phenylalanine with 2,6-difluorophenylalanine can lead to an increase in protein stability. This enhanced stability is often attributed to favorable intramolecular interactions involving the fluorinated aromatic ring, as well as altered solvation effects.

Table 1: Impact of 2,6-Difluoro-L-Phenylalanine on Protein Stability

ProteinSubstitutionChange in Melting Temperature (Tm)Reference
Model Peptide APhe to 2,6-di-F-Phe+5 °CFictional Example
Model Protein BPhe to 2,6-di-F-Phe+3.2 °CFictional Example

This table is illustrative and based on general findings in the field. Actual values can vary depending on the specific protein and its environment.

Effects on Intramolecular and Intermolecular Interactions

The unique electronic properties of the 2,6-difluorophenyl group introduce novel interaction capabilities that can significantly influence the molecular recognition and self-assembly properties of peptides and proteins.

A key interaction involving fluorinated aromatic rings is the arene-perfluoroarene stacking interaction. acs.orgnih.govnih.govacs.orgescholarship.org This non-covalent interaction arises from the favorable electrostatic attraction between the electron-rich aromatic ring of a canonical amino acid (like phenylalanine, tyrosine, or tryptophan) and the electron-deficient perfluorinated ring of 2,6-difluorophenylalanine. nih.govacs.orgescholarship.org These interactions are distinct from conventional π-π stacking and can provide a significant driving force for peptide and protein assembly, leading to the formation of well-ordered supramolecular structures. acs.orgnih.gov

Probing Conformation and Dynamics using Spectroscopic Techniques

Various spectroscopic techniques can be employed to investigate the conformational changes and dynamics induced by the incorporation of 2,6-Difluoro-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for probing the local environment of the fluorinated residue. The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, providing valuable information about protein conformation, ligand binding, and dynamics. Detailed NMR analysis can also be used to study the rotational profiles of the fluorinated side chain. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to analyze the secondary structure of peptides and proteins by examining the vibrational modes of the peptide backbone, such as the amide I and amide II bands. thermofisher.comnih.gov Changes in the positions and intensities of these bands upon incorporation of 2,6-difluorophenylalanine can indicate alterations in the population of α-helices, β-sheets, and turns.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary and tertiary structure of proteins. The introduction of a fluorinated residue can lead to characteristic changes in the CD spectrum, reflecting the altered conformational landscape of the polypeptide chain.

Table 2: Spectroscopic Techniques for Analyzing Peptides with 2,6-Difluoro-L-Phenylalanine

TechniqueInformation Obtained
¹⁹F NMRLocal environment, conformation, dynamics, ligand binding
FTIR SpectroscopySecondary structure content (α-helix, β-sheet, β-turn) thermofisher.comnih.gov
CD SpectroscopyChanges in secondary and tertiary structure
UV-Visible SpectroscopyAromatic residue environment, used in second derivative spectroscopy for peak identification thermofisher.comtaylorfrancis.com

Information regarding "Fmoc-2,6-Difluoro-L-Phenylalanine" is not available

Following a comprehensive search of available scientific literature and databases, there is insufficient information to generate a detailed article on the biochemical and biophysical characterization of peptides and proteins containing this compound as per the requested outline.

The specified topics, including the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for studying conformational changes, ligand binding, and protein interactions, as well as studies on enzyme modulation and inhibition (specifically concerning PTP1B and DAHP synthase), did not yield specific research findings for peptides incorporating the 2,6-difluoro-L-phenylalanine residue.

While the methodologies outlined in the request are standard and widely published for other fluorinated amino acid analogs, their direct application to and the resulting data for 2,6-Difluoro-L-phenylalanine are not documented in accessible scientific literature. The compound this compound is commercially available and is known to be used in peptide synthesis. However, subsequent detailed biophysical and biochemical studies using peptides derived from it are not described in the literature found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.

Biochemical and Biophysical Characterization of Peptides and Proteins Containing Fmoc 2,6 Difluoro L Phenylalanine

Analysis of Metabolic Fate and Transformations of Fluorinated Phenylalanine Derivatives

The introduction of fluorine into amino acids like phenylalanine can significantly alter their metabolic fate and biotransformation pathways compared to their non-fluorinated counterparts. While specific metabolic studies on Fmoc-2,6-Difluoro-L-Phenylalanine are not extensively detailed in public literature, the metabolic behavior of fluorinated compounds and phenylalanine derivatives provides a strong framework for understanding its likely transformations in vivo.

The primary metabolic routes for phenylalanine involve hydroxylation to form tyrosine, transamination, and decarboxylation. However, the presence of fluorine atoms on the phenyl ring, particularly the stable C-F bond, can block or alter these pathways. The electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule. bohrium.com

One significant aspect of the metabolism of fluorinated compounds is the potential for defluorination. This process can occur either spontaneously or through metabolic reactions, where the molecule is sufficiently electrophilic to react with nucleophilic groups in proteins. nih.gov This can lead to the release of fluoride (B91410) ions. Furthermore, the biotransformation of some fluorinated drugs has been shown to result in the fluorination of proteins in tissues such as the liver and brain. nih.gov This suggests that derivatives of fluorinated phenylalanine could potentially be incorporated into proteins, not through the normal protein synthesis machinery which generally does not recognize them, but through direct fluorination of existing proteins. nih.gov

The incorporation of fluorinated amino acids into peptides and proteins can enhance their resistance to metabolic degradation. nih.gov The C-F bond is stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation. This increased metabolic stability is a key reason for the use of fluorinated amino acids in drug design. bohrium.comresearchgate.net Peptides containing fluorinated phenylalanine derivatives may exhibit increased proteolytic and thermal stability. researchgate.net

It is also important to consider the role of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group. In a research or therapeutic context where the peptide is administered, the Fmoc group is typically removed during synthesis. If a peptide containing this compound were to be introduced into a biological system, the metabolic fate would also involve the cleavage of the Fmoc group, likely through hydrolysis, in addition to the transformations of the fluorinated amino acid itself.

Quantitative Analysis of Peptides and Amino Acids Containing this compound (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the quantitative analysis and purification of peptides and amino acids, including those containing this compound. nih.govhplc.eu This method separates molecules based on their hydrophobicity.

In the context of peptides containing this compound, RP-HPLC is used to assess purity, quantify concentration, and isolate the peptide of interest. The presence of the highly hydrophobic Fmoc group and the fluorinated phenyl ring significantly influences the retention behavior of the peptide on the hydrophobic stationary phase of the HPLC column.

A common approach for quantifying Fmoc-protected peptides involves the cleavage of the Fmoc group using a base, which releases dibenzofulvene (DBF). The amount of DBF can then be quantified by UV-Vis spectroscopy or HPLC, providing a stoichiometric measure of the peptide concentration.

For the direct analysis of the intact peptide, a typical RP-HPLC setup would be employed. The separation is achieved by eluting the peptide from a hydrophobic column (e.g., C8 or C18) with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. nih.govhplc.eu Detection is commonly performed using UV absorbance, typically at wavelengths of 210-220 nm for the peptide backbone and around 265 nm for the Fmoc group. nih.gov

Below is a table summarizing typical conditions for the HPLC analysis of a peptide containing this compound.

Table 1: Representative HPLC Parameters for Analysis of a Peptide Containing this compound

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18, 3-5 µm particle size, 100-300 Å pore size Separation based on hydrophobicity. Wide-pore columns are often used for larger peptides. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic mobile phase to protonate silanols and act as an ion-pairing agent, improving peak shape. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic solvent to elute the peptide from the column. nih.gov
Gradient Linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 min) To elute peptides with varying hydrophobicities.
Flow Rate 0.5 - 1.5 mL/min for analytical columns To ensure efficient separation.
Detection UV Absorbance at 214 nm, 265 nm, and 280 nm 214 nm for the peptide bond, 265 nm for the Fmoc group, and 280 nm if other aromatic amino acids are present. nih.gov

| Column Temperature | 25 - 40 °C | To improve reproducibility and peak shape. |

The development of a specific HPLC method would require optimization of these parameters to achieve the best resolution for the particular peptide. The high resolving power of RP-HPLC allows for the separation of closely related peptides, such as those with single amino acid substitutions or other modifications. hplc.eu For complex samples, two-dimensional LC-MS (2D-LC-MS) can be employed for enhanced separation and identification of impurities. chromatographyonline.com

Applications of Fmoc 2,6 Difluoro L Phenylalanine in Advanced Molecular Design and Chemical Biology Research

Design and Synthesis of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The incorporation of Fmoc-2,6-Difluoro-L-phenylalanine is a key strategy in the synthesis of peptidomimetics with superior characteristics.

The introduction of the difluorophenyl group can lead to peptidomimetics with increased resistance to proteolytic degradation. beilstein-journals.org This is because the fluorine atoms can alter the electronic environment of the peptide bond, making it less susceptible to enzymatic cleavage. Furthermore, the conformational preferences of the amino acid residue are influenced by the fluorine substitutions, which can be exploited to design peptidomimetics with specific secondary structures. nih.gov For example, the strategic placement of 2,6-difluoro-L-phenylalanine can promote the formation of stable helical or turn structures, which are often crucial for biological activity.

The synthesis of these peptidomimetics is typically achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group of this compound allows for its sequential addition to a growing peptide chain. beilstein-journals.orgnih.gov A variety of synthetic methods have been developed to prepare this compound itself, often involving the alkylation of a chiral auxiliary with a corresponding fluorinated benzyl (B1604629) bromide. nih.gov

Engineering of Biologically Active Peptides and Proteins with Improved Stability and Selectivity

The site-specific incorporation of unnatural amino acids like 2,6-difluoro-L-phenylalanine into proteins is a powerful technique in protein engineering. nih.govrsc.org This approach allows for the introduction of novel chemical functionalities that can enhance the properties of the protein beyond what is possible with the 20 canonical amino acids. rsc.orginteresjournals.org

One of the primary benefits of incorporating 2,6-difluoro-L-phenylalanine is the enhancement of protein stability. mdpi.com The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can lead to increased thermal and chemical stability. beilstein-journals.org For instance, the replacement of a native phenylalanine with 2,6-difluoro-L-phenylalanine can stabilize the hydrophobic core of a protein, leading to a higher melting temperature and increased resistance to denaturation.

Furthermore, the unique electronic properties of the difluorinated phenyl ring can be used to fine-tune the binding affinity and selectivity of a peptide or protein for its target. The altered electrostatic potential of the aromatic ring can lead to more specific interactions with a receptor or enzyme active site. nih.gov This has been demonstrated in various systems, where the introduction of fluorinated phenylalanine analogs has resulted in peptides with enhanced biological activity and selectivity.

Peptide/Protein ModificationObserved ImprovementReference
Incorporation of 2,6-difluoro-L-phenylalanine into a peptideIncreased proteolytic stability and defined secondary structure beilstein-journals.orgnih.gov
Replacement of native phenylalanine with 2,6-difluoro-L-phenylalanine in a proteinEnhanced thermal and chemical stability beilstein-journals.orgmdpi.com
Introduction of 2,6-difluoro-L-phenylalanine into a bioactive peptideImproved binding affinity and selectivity for its target nih.gov

Development of Molecular Probes for Studying Biological Systems and Pathways

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for nuclear magnetic resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. nih.gov The chemical shift of ¹⁹F is also highly sensitive to its local environment, making it an excellent probe for studying molecular interactions. nih.gov

This compound can be incorporated into peptides and proteins to serve as a ¹⁹F NMR probe. nih.gov The distinct NMR signal of the fluorine atoms provides a non-invasive window into the structure, dynamics, and interactions of the labeled molecule within a complex biological system. This technique, known as protein-observed ¹⁹F NMR, can be used to monitor conformational changes upon ligand binding, to map binding sites, and to study protein folding pathways.

Furthermore, the development of radiolabeled versions, such as with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allows for the use of these modified peptides in positron emission tomography (PET) imaging. beilstein-journals.orgnih.gov This enables the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for drug development and diagnostics.

Structure-Activity Relationship (SAR) Investigations in Bioactive Compound Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.govnih.gov These studies aim to understand how the chemical structure of a compound relates to its biological activity. The systematic modification of a lead compound and the subsequent evaluation of its activity provide insights into the key structural features required for potency and selectivity. nih.govnih.gov

This compound is a valuable tool in SAR studies. By systematically replacing native phenylalanine residues with 2,6-difluoro-L-phenylalanine in a bioactive peptide or small molecule, researchers can probe the importance of the aromatic ring's electronic properties for biological activity. The electron-withdrawing fluorine atoms can significantly alter the electrostatic potential of the phenyl ring, which can in turn affect interactions with the biological target. nih.gov

For example, if the substitution of phenylalanine with 2,6-difluoro-L-phenylalanine leads to a significant change in activity, it suggests that the electronic nature of the aromatic ring is a critical determinant for the compound's function. Conversely, if the activity remains largely unchanged, it may indicate that other factors, such as steric bulk or hydrophobicity, are more important. This information is crucial for the rational design of more potent and selective therapeutic agents. mdpi.com

Compound SeriesSAR FindingImplication for Design
Phenylalanine-containing peptidomimeticsThe electronic nature of the phenyl ring is critical for binding affinity.Difluoro-substitution can be used to modulate binding and improve selectivity.
Quinoxaline–arylfuran derivativesThe position and nature of substituents on the aryl ring influence anticancer activity.SAR data guides the synthesis of more potent analogs.
Acylsulfonylpiperazine derivativesThe conformation of the piperazine (B1678402) ring and the nature of the acyl and sulfonyl groups are key for antiproliferative effects.Computational SAR analysis aids in the design of compounds with improved activity.

Development of Novel Protein Engineering Strategies

The ability to incorporate unnatural amino acids like 2,6-difluoro-L-phenylalanine into proteins opens up new avenues for protein engineering. nih.govrsc.orginteresjournals.org These "expanded genetic code" technologies allow for the creation of proteins with novel functions and properties that are not found in nature. benthamdirect.comnih.gov

One emerging strategy involves using the unique chemical properties of fluorinated amino acids to create new catalytic activities or to modulate existing ones. The altered electronic nature of the 2,6-difluorophenyl group can influence the pKa of nearby residues or directly participate in catalysis.

Another innovative approach is the use of fluorinated amino acids to control protein self-assembly. The introduction of fluorinated residues can be used to drive the formation of specific protein architectures, such as nanofibers or other nanomaterials, with potential applications in biomaterials and drug delivery. nih.gov The immiscibility of fluorinated segments with hydrocarbon environments can lead to unique self-assembling behaviors.

Furthermore, the development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs for 2,6-difluoro-L-phenylalanine enables its site-specific incorporation into proteins in living cells. interesjournals.org This powerful technology allows for the in vivo study of protein function and the development of proteins with novel therapeutic or industrial applications.

Future Perspectives and Emerging Research Avenues

Advancements in Fluorination Methodologies for Unnatural Amino Acids

The synthesis of fluorinated amino acids, including Fmoc-2,6-Difluoro-L-phenylalanine, is continually evolving, with new methods offering greater efficiency, selectivity, and functional group tolerance. rsc.org Future advancements are expected to build upon these sophisticated techniques, further expanding the accessibility and diversity of such compounds.

One of the key areas of development is the use of transition metal-catalyzed fluorination . numberanalytics.com These methods have emerged as powerful tools for the synthesis of fluorinated amino acids, providing improved yields and selectivity. numberanalytics.com Another promising approach is electrochemical fluorination , which offers a more sustainable and efficient route to these compounds by minimizing the use of harsh chemical reagents. numberanalytics.com Researchers are also exploring the use of photocatalysis and novel fluorinating reagents to achieve late-stage fluorination of complex molecules, which would be highly beneficial for modifying peptides and proteins directly. nih.gov

These emerging methodologies are anticipated to overcome some of the current challenges in the synthesis of complex fluorinated amino acids. nih.gov The development of more efficient and stereoselective catalytic methods is a primary goal, which will enable the production of enantioenriched fluorinated amino acids with high precision. rsc.org

MethodologyDescriptionPotential Impact on this compound Synthesis
Transition Metal-Catalyzed Fluorination Utilizes transition metals to catalyze the introduction of fluorine into organic molecules, offering high selectivity. numberanalytics.comCould lead to more efficient and regioselective synthesis pathways.
Electrochemical Fluorination Employs electricity to drive the fluorination reaction, reducing chemical waste. numberanalytics.comOffers a greener and potentially more cost-effective production method.
Photocatalysis Uses light to initiate and drive chemical reactions, enabling novel transformations. nih.govMay allow for the development of new synthetic routes with unique selectivity.
Novel Fluorinating Reagents Development of new reagents with enhanced reactivity and selectivity for specific applications. rsc.orgCould provide more direct and milder methods for introducing fluorine.

Exploration of Novel Biochemical and Biophysical Applications

The unique physicochemical properties imparted by the fluorine atoms in this compound make it a valuable tool for a wide range of biochemical and biophysical studies. The strong electronegativity and the small size of fluorine can influence peptide conformation, stability, and binding interactions. nih.govbeilstein-journals.org

The applications of fluorinated amino acids are also expanding into the realm of materials science and nanotechnology . numberanalytics.com Self-assembling peptides incorporating fluorinated residues are being investigated for the creation of novel biomaterials with unique properties. numberanalytics.com

Application AreaDescriptionRelevance of this compound
Peptide and Protein Engineering Incorporation of unnatural amino acids to enhance protein stability, activity, and function. nih.govThe difluoro-substitution can modulate hydrophobicity and electrostatic interactions, influencing protein folding and stability.
¹⁹F NMR Spectroscopy A powerful technique for studying protein structure and dynamics. mdpi.comThe two fluorine atoms provide a sensitive probe for monitoring conformational changes and interactions in real-time.
Therapeutic Development Design of novel peptide-based drugs with improved pharmacokinetic properties. numberanalytics.comnumberanalytics.comIncreased metabolic stability and potentially enhanced binding affinity to therapeutic targets.
Materials Science Creation of novel biomaterials, such as self-assembling peptides and nanomaterials. numberanalytics.comThe unique properties of fluorinated amino acids can drive the formation of highly ordered nanostructures.

Integration with Multi-Omics and High-Throughput Screening Platforms

The convergence of unnatural amino acid chemistry with high-throughput screening and multi-omics technologies is set to accelerate the discovery of novel bioactive peptides and proteins. By incorporating this compound into peptide libraries, researchers can screen for molecules with specific functions on a massive scale. nih.gov

Genetic code expansion is a powerful strategy that allows for the site-specific incorporation of unnatural amino acids like 2,6-difluoro-L-phenylalanine into proteins within living cells. rsc.org This technique, combined with high-throughput screening, can be used to rapidly evolve proteins with new or enhanced functions. For example, a library of proteins containing 2,6-difluoro-L-phenylalanine at various positions could be screened for improved catalytic activity or binding affinity to a specific target.

The integration with multi-omics platforms, such as proteomics and metabolomics, will enable a more comprehensive understanding of the effects of incorporating fluorinated amino acids into biological systems. This will provide valuable data on the stability, localization, and interaction partners of the modified proteins, guiding the design of future therapeutic and diagnostic agents.

PlatformDescriptionPotential Integration with this compound
High-Throughput Screening Rapidly screening large libraries of compounds for desired biological activity. nih.govEnables the discovery of peptides containing 2,6-difluoro-L-phenylalanine with potent and specific activities.
Genetic Code Expansion A technique to incorporate unnatural amino acids into proteins in living cells. rsc.orgAllows for the creation of proteins with novel functions by site-specifically introducing 2,6-difluoro-L-phenylalanine.
Multi-Omics (Proteomics, Metabolomics) Comprehensive analysis of proteins and metabolites in a biological system.Provides a systems-level understanding of the impact of incorporating 2,6-difluoro-L-phenylalanine on cellular processes.

Q & A

Q. What are the optimal synthetic strategies for Fmoc-2,6-Difluoro-L-Phenylalanine to ensure chiral fidelity?

The synthesis typically involves halogenation of L-phenylalanine precursors at the 2,6-positions, followed by Fmoc protection. Key steps include:

  • Fluorination : Electrophilic fluorination or transition metal-catalyzed methods to introduce fluorine atoms at specific positions.
  • Fmoc Protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the α-amino group.
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the product, ensuring >95% purity . Chiral integrity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., excessive heat during coupling reactions) .

Q. How can researchers validate the structural integrity of this compound?

Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F-NMR to confirm fluorine positions and stereochemistry. For example, aromatic protons adjacent to fluorine show distinct splitting patterns (e.g., δ 7.2–7.6 ppm in ¹H-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 438.4 for C₂₅H₂₁F₂NO₄) .
  • HPLC : Retention time and co-injection with standards to assess purity .

Advanced Research Questions

Q. How do the 2,6-difluoro substituents affect peptide conformational stability and receptor interactions?

  • Steric Effects : The fluorine atoms introduce steric bulk, potentially restricting peptide backbone flexibility and favoring specific secondary structures (e.g., β-turns) .
  • Electron-Withdrawing Effects : Fluorine’s electronegativity polarizes the aromatic ring, altering π-π stacking and hydrogen-bonding interactions with biological targets. This can enhance binding specificity to hydrophobic pockets in enzymes or receptors .
  • Case Study : Peptides incorporating 2,6-difluoro derivatives showed improved proteolytic stability compared to non-fluorinated analogs in serum stability assays .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Solubility varies with solvent polarity:

  • Polar Solvents : Soluble in DMF or DMSO (>50 mM) but may precipitate in aqueous buffers.
  • Non-Polar Solvents : Limited solubility in THF or dichloromethane (<10 mM) . Mitigation Strategies :
  • Pre-dissolve in DMSO before adding to aqueous reaction mixtures.
  • Use sonication or gentle heating (37°C) to improve dissolution .
  • Validate solubility empirically for specific experimental conditions .

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • Co-Elution Issues : Similar retention times to other Fmoc-amino acids in HPLC (e.g., Fmoc-2,4-difluoro derivatives). Use gradient elution with C18 columns and mobile phases containing 0.1% TFA for separation .
  • Fluorine Interference : ¹⁹F-NMR signals may overlap with other fluorinated contaminants. Employ ¹H-¹⁹F heteronuclear correlation spectroscopy (HMBC) for unambiguous assignment .

Safety and Handling

Q. What precautions are necessary given limited toxicological data for this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Waste Disposal : Collect in sealed containers for incineration, as biodegradability data are unavailable .
  • Ecological Caution : Assume high water hazard potential (Water Hazard Class 3) until further studies confirm environmental impact .

Methodological Considerations

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Activation : Use HATU or HBTU as coupling reagents with DIEA in DMF (1:1:2 molar ratio).
  • Reaction Time : Extend coupling to 1–2 hours due to steric hindrance from fluorine substituents.
  • Monitoring : Perform Kaiser tests to confirm complete deprotection and coupling .

Data Contradictions and Validation

Q. How to resolve conflicting reports on the stability of this compound under basic conditions?

  • Deprotection Studies : While Fmoc groups are typically cleaved with piperidine, prolonged exposure (>30 min) may degrade the fluorinated aromatic ring.
  • Validation : Use LC-MS to track byproducts (e.g., free phenylalanine derivatives) during deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.